2-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-5-nitrobenzamide
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Description
Synthesis Analysis
The synthesis of complex molecules like "2-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-5-nitrobenzamide" typically involves multi-step reactions, starting from simpler aromatic compounds or commercially available building blocks. For example, a study described the use of "4-Chloro-2-fluoro-5-nitrobenzoic acid" as a building block for heterocyclic oriented synthesis, leading to various nitrogenous cycles, which might be relevant for synthesizing the benzothiadiazole part of the target molecule (Křupková et al., 2013).
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized by spectroscopic methods like NMR, IR, and GC-MS, and confirmed by X-ray crystallography. The presence of a benzothiadiazole ring and a nitrobenzamide moiety in the molecule suggests a complex structure with multiple reactive sites for potential chemical transformations (Mamari et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves interactions with the nitro group and the potential for substitution reactions at the chloro and benzothiadiazole sites. For example, nitro derivatives of benzothiadiazole, similar to the target compound, have been synthesized and shown to release nitric oxide, indicating a significant chemical property that could be leveraged in various chemical and biological contexts (Konstantinova et al., 2018).
Scientific Research Applications
Antitumor Activity
Research has explored the hypoxia-selective cytotoxicity of compounds similar to 2-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-5-nitrobenzamide, revealing potential in antitumor applications. These compounds have shown the ability to be active against both hypoxic and aerobic cells in tumor models, suggesting their potential as hypoxia-selective antitumor agents (Palmer et al., 1996).
Anticonvulsant Effects
A series of derivatives, including those related to the specified compound, have been evaluated as anticonvulsant agents. These compounds have shown significant activity in electroshock and pentylenetetrazole-induced lethal convulsion tests, indicating their relevance in the development of new anticonvulsant therapies (Faizi et al., 2017).
Anti-Helicobacter Pylori Activity
Compounds structurally related to 2-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-5-nitrobenzamide have been synthesized and shown to exhibit significant inhibitory activity against Helicobacter pylori, a bacterium associated with several gastrointestinal diseases. This suggests potential applications in treating H. pylori infections (Mohammadhosseini et al., 2009).
Antibacterial Properties
Research on benzothiazole derivatives, closely related to the specified compound, has shown potent antibacterial activities, particularly against Streptococcus pyogenes and Pseudomonas aeruginosa. These findings open avenues for the development of new antibacterial agents (Gupta, 2018) (Gupta, 2018).
Antiviral Potential
Studies on derivatives of benzimidazole, which is structurally similar to the compound , have shown promising antiviral properties, especially against human cytomegalovirus (HCMV) and herpes simplex virus. This suggests potential applications in antiviral therapy (Zou et al., 1996).
properties
IUPAC Name |
2-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-5-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN4O3S/c1-7-2-5-11-13(18-23-17-11)12(7)16-14(20)9-6-8(19(21)22)3-4-10(9)15/h2-6H,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGNRCRSKPDEIIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-5-nitrobenzamide |
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